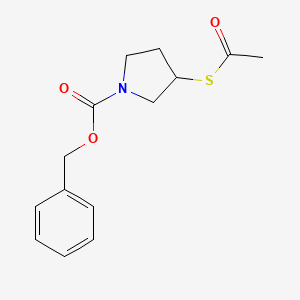

1-Cbz-3-Acetylsulfanyl-pyrrolidine

Overview

Description

1-Cbz-3-Acetylsulfanyl-pyrrolidine is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group at the nitrogen (position 1) and an acetylsulfanyl (-SAc) substituent at position 3. Its molecular formula is C₁₄H₁₇NO₃S, with a molar mass of 279.36 g/mol. The compound’s structure includes two key functional groups: a carbamate (from the Cbz group) and a thioester (from the acetylsulfanyl moiety).

Preparation Methods

The synthesis of 1-Cbz-3-Acetylsulfanyl-pyrrolidine typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Cbz Group: The carbobenzyloxy group is introduced through a reaction with benzyl chloroformate.

Addition of the Acetylsulfanyl Group: The acetylsulfanyl group is added using acetyl chloride and a suitable thiol reagent under controlled conditions.

Chemical Reactions Analysis

1-Cbz-3-Acetylsulfanyl-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions to remove the Cbz group, typically using hydrogenation or catalytic reduction methods.

Substitution: The acetylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cbz-3-Acetylsulfanyl-pyrrolidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.

Medicine: Research involving this compound includes the development of potential therapeutic agents and drug delivery systems.

Mechanism of Action

The mechanism of action of 1-Cbz-3-Acetylsulfanyl-pyrrolidine involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. The Cbz group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule .

Comparison with Similar Compounds

The structural and functional differences between 1-Cbz-3-Acetylsulfanyl-pyrrolidine and analogs like 1-Cbz-3-Methoxy-pyrrolidine (CAS 130403-95-1, evidence-derived) are critical for application-specific selection. Below is a comparative analysis:

Table 1: Key Properties of this compound and 1-Cbz-3-Methoxy-pyrrolidine

| Property | This compound | 1-Cbz-3-Methoxy-pyrrolidine |

|---|---|---|

| Substituent | Acetylsulfanyl (-SAc) | Methoxy (-OCH₃) |

| Molecular Formula | C₁₄H₁₇NO₃S | C₁₃H₁₇NO₃ |

| Molar Mass (g/mol) | 279.36 | 235.28 |

| Functional Groups | Thioester, Carbamate | Ether, Carbamate |

| Reactivity | High (thioester cleavage, nucleophilic substitution) | Low (ether inertness) |

| Solubility | Lipophilic (due to sulfur) | Hydrophilic (polar ether) |

| Stability | Moderate (sensitive to hydrolysis) | High (resists hydrolysis) |

Key Differences:

Reactivity : The thioester group in this compound is highly reactive toward nucleophiles (e.g., amines, hydroxyls), enabling its use in dynamic covalent chemistry or prodrug activation. In contrast, the methoxy group in 1-Cbz-3-Methoxy-pyrrolidine is chemically inert, favoring applications requiring stability .

The methoxy analog’s polar ether group improves aqueous solubility.

Stability : Thioesters are prone to hydrolysis under acidic/basic conditions, limiting the shelf life of this compound. Methoxy ethers are hydrolytically stable, making them preferable for long-term storage .

Q & A

Basic Research Questions

Q. What are the established synthetic strategies for 1-Cbz-3-Acetylsulfanyl-pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolidine ring. The Cbz (carbobenzyloxy) group is introduced first via carbamate protection of the pyrrolidine nitrogen using benzyl chloroformate under basic conditions (e.g., NaHCO₃). The acetylsulfanyl group is then introduced at the 3-position via nucleophilic substitution or thiol-acetylation. For example, a thiol intermediate can be acetylated using acetyl chloride in the presence of a base like triethylamine. Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) critically affect regioselectivity and byproduct formation. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and confirmed by ¹H/¹³C NMR for functional group integrity. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. Residual solvents are quantified using GC-MS, adhering to ICH guidelines. For stereochemical confirmation, circular dichroism (CD) or chiral HPLC may be employed if chiral centers are present .

Advanced Research Questions

Q. What experimental approaches address stereochemical ambiguities in this compound derivatives?

- Methodological Answer : Stereochemical analysis requires X-ray crystallography for absolute configuration determination, as seen in analogous pyrrolidine sulfonamide structures . Dynamic NMR can resolve rotational barriers of the Cbz group, while NOESY experiments elucidate spatial proximity between the acetylsulfanyl moiety and adjacent protons. Computational methods (DFT calculations) predict stable conformers and guide synthetic design .

Q. How does the acetylsulfanyl group modulate the compound’s reactivity in cross-coupling or bioconjugation reactions?

- Methodological Answer : The acetylsulfanyl group acts as a masked thiol, enabling deprotection (via hydrolysis with NaOH/MeOH) for subsequent Michael additions or disulfide formation. Its electron-withdrawing nature activates the pyrrolidine ring for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Kinetic studies using UV-Vis spectroscopy can track reaction progress, while TLC-MS monitors intermediate stability .

Q. How can contradictions in biological activity data for this compound be systematically resolved?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Researchers should:

- Compare batches using orthogonal analytical techniques (e.g., 2D NMR vs. LC-MS).

- Perform dose-response assays with strict controls (e.g., cell viability assays with IC₅₀ normalization).

- Use molecular docking to validate target interactions, referencing crystallographic data from related sulfonamide-pyrrolidine complexes .

Q. Data Contradiction Analysis

Q. Why do reported catalytic efficiencies of this compound in asymmetric synthesis vary across studies?

- Methodological Answer : Variations stem from differences in:

- Solvent systems : Polar aprotic solvents (DMF) may enhance nucleophilicity vs. nonpolar solvents (toluene).

- Catalyst loading : Lower loadings (1–5 mol%) reduce side reactions but require longer reaction times.

- Substrate scope : Bulky substituents on the pyrrolidine ring hinder transition-state alignment. Systematic kinetic profiling (e.g., Eyring plots) and Hammett analyses can isolate electronic vs. steric effects .

Q. Tables for Key Data

Properties

IUPAC Name |

benzyl 3-acetylsulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-11(16)19-13-7-8-15(9-13)14(17)18-10-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOUMCXPTLKCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679445 | |

| Record name | Benzyl 3-(acetylsulfanyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930299-97-1 | |

| Record name | Benzyl 3-(acetylsulfanyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.